Ethyl 6-amino-4-bromopicolinate

Agrochemical synthesis Herbicide intermediate Patent compliance

Ethyl 6-amino-4-bromopicolinate is the designated starting material for Dow AgroSciences' 4-aminopicolinate herbicide class (US Patents 7,314,849 B2, 8,609,853 B2). The 6-amino group is structurally essential for the patented herbicide pharmacophore—substituting a des-amino analog forfeits regulatory alignment. Its dual-functional architecture (4-Br for Suzuki coupling, 6-NH₂ for amidation) enables parallel library synthesis. Ambient storage reduces cold-chain logistics costs. Insist on the 6-amino-4-bromo regiochemistry to ensure synthetic fidelity.

Molecular Formula C8H9BrN2O2
Molecular Weight 245.07 g/mol
Cat. No. B11728100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-amino-4-bromopicolinate
Molecular FormulaC8H9BrN2O2
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=CC(=C1)Br)N
InChIInChI=1S/C8H9BrN2O2/c1-2-13-8(12)6-3-5(9)4-7(10)11-6/h3-4H,2H2,1H3,(H2,10,11)
InChIKeyMMTDUJJBMARVGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-amino-4-bromopicolinate: A Dual-Functional Picolinate Building Block for Cross-Coupling and Herbicide Intermediate Applications


Ethyl 6-amino-4-bromopicolinate (CAS: 865604-39-3, molecular formula C8H9BrN2O2, molecular weight 245.07 g/mol) is a heterobifunctional pyridine derivative belonging to the 4-aminopicolinate class. Its core structural features include a 4-position bromine atom enabling cross-coupling diversification, a 6-position amino group for amide bond formation, and an ethyl ester at the 2-position providing a handle for hydrolysis or further derivatization . This compound serves primarily as a synthetic intermediate in agrochemical discovery programs, particularly those targeting 6-aryl-4-aminopicolinate herbicides, and as a versatile building block for generating structurally diverse analog libraries [1].

Why Generic Substitution Fails: The Critical 6-Amino Group Distinguishes Ethyl 6-amino-4-bromopicolinate from Simple 4-Bromopicolinates


A procurement or synthetic decision to substitute ethyl 6-amino-4-bromopicolinate with structurally similar analogs such as ethyl 4-bromopicolinate (lacking the 6-amino group) or methyl 6-amino-4-bromopicolinate (differing in ester moiety) introduces substantial risk of synthetic failure or intellectual property non-compliance. The 6-amino group is not merely an inert substituent; it is structurally essential for generating the 4-aminopicolinate core required in multiple Dow AgroSciences herbicide patents, including 6-aryl-4-aminopicolinates specifically claimed in US Patents 7,314,849 B2, 8,609,853 B2, 8,609,855 B2, and 10,087,164 B2 [1]. Replacement with a des-amino analog (e.g., ethyl 4-bromopicolinate) would yield a 4-picolinate scaffold devoid of the 4-amino substitution pattern mandated by the claimed herbicide pharmacophore. Similarly, substituting the ethyl ester with a methyl ester may alter reactivity profiles in base-sensitive coupling steps and introduces different hydrolysis kinetics, potentially compromising both reaction yields and downstream purity [2]. The bromine atom at the 4-position, while chemically a reactive site for Suzuki-Miyaura coupling, derives its procurement value specifically from its combination with the 6-amino group—this specific arrangement defines a patent-class intermediate class distinct from generic 4-bromopicolinates [3].

Product-Specific Quantitative Evidence: Ethyl 6-amino-4-bromopicolinate vs. Closest Analogs


Direct Patent Specification: Ethyl 6-Amino-4-Bromopicolinate as Preferred 6-Bromo-4-Aminopicolinate Intermediate

In the improved synthesis of 4-amino-6-(heterocyclic)picolinate herbicides, Dow AgroSciences patent US 2023/0357155 A1 explicitly specifies '6-bromo-4-aminopicolinates' as the required starting material for preparing high-value 4-amino-6-(heterocyclic)picolinate products [1]. This represents a direct head-to-head functional differentiation from alternative synthetic routes employing 6-chloropicolinic acid or 6-chloropicolinate heads with aryl/heteroaryl boronic acids [2]. The 6-bromo-4-aminopicolinate route (for which ethyl 6-amino-4-bromopicolinate serves as a prototypical member) was developed specifically to address the need for 'a higher yielding process route' to 6-aryl- and 6-heteroaryl-4-aminopicolinate compounds [1].

Agrochemical synthesis Herbicide intermediate Patent compliance

Positional Selectivity Advantage: 6-Amino Group Eliminates Regioisomeric Ambiguity in Cross-Coupling

Ethyl 6-amino-4-bromopicolinate offers a defined regiochemical advantage over its positional isomer, ethyl 5-amino-4-bromopicolinate, in Suzuki-Miyaura coupling applications . The 4-bromine atom serves as the exclusive electrophilic partner for cross-coupling, while the 6-amino group is located sufficiently distant (meta-position) to avoid steric interference or undesired competitive coordination with palladium catalysts. In contrast, the 5-amino-4-bromopicolinate isomer positions the amino group adjacent to the reactive bromine, which may introduce electronic perturbation of the C-Br bond and potential competing coordination pathways that could reduce coupling efficiency. This positional differentiation carries practical consequences for library synthesis reproducibility [1].

Suzuki-Miyaura coupling Regioselective synthesis Library synthesis

Ester Moiety Selection: Ethyl vs. Methyl Ester Stability During Long-Term Storage

Commercial vendor specifications indicate that ethyl 6-amino-4-bromopicolinate is supplied at a minimum purity of 95% with a recommended long-term storage condition of 'cool, dry place' without special temperature-controlled requirements . In contrast, methyl 6-amino-4-bromopicolinate (CAS 885326-88-5) is specified with storage conditions requiring 2–8°C and protection from light [1]. This differential storage requirement suggests that the ethyl ester form exhibits greater thermal and photochemical stability at ambient conditions, reducing the need for refrigerated storage infrastructure and minimizing the risk of degradation during extended procurement and inventory cycles.

Chemical stability Procurement specification Storage conditions

Commercial Purity Specification and Procurement Reliability

Ethyl 6-amino-4-bromopicolinate is commercially available with a documented minimum purity specification of 95% , providing a defined quality baseline for procurement decisions. This compares favorably to the availability landscape for the free acid analog, 6-amino-4-bromopicolinic acid (CAS 1353101-32-2), for which publicly accessible purity specifications and commercial sourcing information are less systematically documented . The availability of a 95% minimum purity specification with accompanying Certificate of Analysis (CoA) documentation supports reproducible synthetic outcomes in multi-step sequences where impurity carryover could compromise downstream yields.

Quality assurance Procurement Supply chain

Optimal Application Scenarios for Ethyl 6-amino-4-bromopicolinate in Agrochemical Discovery and Medicinal Chemistry


Agrochemical Discovery: 6-Aryl-4-Aminopicolinate Herbicide Candidate Synthesis

Ethyl 6-amino-4-bromopicolinate is the designated 6-bromo-4-aminopicolinate starting material for preparing 4-amino-6-(heterocyclic)picolinate herbicides according to improved synthetic processes disclosed in Dow AgroSciences patents [1]. In this scenario, the compound undergoes Suzuki-Miyaura coupling at the 4-bromine position to install aryl or heteroaryl substituents, generating the 6-aryl-4-aminopicolinate core required for herbicidal activity. This application scenario is specifically relevant for agrochemical discovery teams developing candidates within the 4-aminopicolinate herbicide class, where using the patent-specified intermediate ensures alignment with optimized process conditions [2].

Medicinal Chemistry: Two-Dimensional Analog Library Construction via Suzuki Coupling

The 4-bromine atom of ethyl 6-amino-4-bromopicolinate serves as an electrophilic partner for Suzuki-Miyaura cross-coupling, enabling rapid diversification at the 4-position with diverse boronic acids [1]. Concurrently, the 6-amino group provides an orthogonal functional handle for amide bond formation, urea synthesis, or reductive amination following coupling. This dual-functional architecture supports 'two-dimensional' analog library construction—modifying both the 4-position aryl/heteroaryl moiety and the 6-position amine-derived substituent independently—a strategy employed in histone deacetylase inhibitor discovery programs [2]. The defined regioisomeric purity of the 6-amino-4-bromo substitution pattern eliminates ambiguity in SAR (structure-activity relationship) analysis compared to isomeric mixtures.

Process Chemistry: Ester Hydrolysis to Free Acid for Late-Stage Functionalization

The ethyl ester group of ethyl 6-amino-4-bromopicolinate can be selectively hydrolyzed under either acidic or basic conditions to yield the corresponding 6-amino-4-bromopicolinic acid [1]. This transformation provides access to the carboxylic acid form without altering the 4-bromine or 6-amino functionalities, enabling late-stage diversification strategies where a free carboxylic acid is required for subsequent amide coupling or salt formation. The ethyl ester serves as a protected form during earlier synthetic steps, offering greater solubility in organic solvents compared to the free acid and improved chromatographic behavior during purification [2].

Procurement and Inventory Management: Ambient-Stable Building Block for Compound Collections

For organizations maintaining large building block collections or centralized compound management facilities, ethyl 6-amino-4-bromopicolinate's ambient storage compatibility ('cool, dry place' [1]) reduces reliance on refrigerated storage infrastructure. This practical advantage, combined with documented minimum 95% purity specifications and Certificate of Analysis availability [2], supports efficient inventory management and reduces the analytical quality control burden on receiving laboratories. The compound is suitable for inclusion in automated high-throughput synthesis platforms where ambient-stable solids are preferred for reliable automated weighing and dispensing operations.

Technical Documentation Hub

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